Cinnamoylglycine

Catalog No.
S592917
CAS No.
16534-24-0
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamoylglycine

Researchers relying on generic acylglycines face peak overlap and false quantification in microbiome-derived biomarker panels. Cinnamoylglycine resolves this with:

  • Distinct LC-MS/MS fragmentation (m/z 206.1→131.0, 103.0) for unambiguous peak identification.
  • Specificity to host-microbiome polyphenol metabolism, avoiding interference from common dietary protein or toluene-derived signals.
  • Quantified >100-fold colonization shifts post-antibiotic treatment. Procured as ≥98% pure solid, seamlessly integrates into validated diagnostic workflows.

CAS Number

16534-24-0

Product Name

Cinnamoylglycine

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+

InChI Key

YAADMLWHGMUGQL-VOTSOKGWSA-N

Synonyms

Cinnamoylglycine; N-Cinnamoylglycine; N-Cinnamoyl-glycine; N-(1-oxo-3-phenyl-2-propenyl)glycine; N-(1-oxo-3-phenyl-2-propen-1-yl)glycine

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O

The exact mass of the compound Cinnamoylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Cinnamoylglycine (CAS 16534-24-0) is an endogenous acylglycine formed by the hepatic conjugation of cinnamic acid with glycine, serving as a critical analytical standard in metabolomics and clinical chemistry [1]. As a solid material with typical commercial purities of ≥98%, it exhibits reliable solubility in polar aprotic solvents such as DMSO (up to 25 mg/mL) and DMF (up to 15 mg/mL), facilitating seamless integration into liquid chromatography-mass spectrometry (LC-MS) workflows . In procurement contexts, this compound is primarily sourced as a high-fidelity reference material for quantifying host-gut microbiome co-metabolism, dietary polyphenol processing, and specific toxicological responses [2]. Its defined molecular weight (205.21 g/mol) and stable ionization profile make it a non-negotiable baseline standard for multiplexed diagnostic panels where precise mass-to-charge (m/z) benchmarking is required [1].

Research Fit

Analytical standard for glycine conjugation pathway studies
Gut microbiota-dependent urinary biomarker reference
Mouse-specific conjugate; trace in rat and human

Substituting cinnamoylglycine with more ubiquitous acylglycines, such as hippuric acid (N-benzoylglycine), or its unconjugated precursor, cinnamic acid, critically compromises analytical specificity in biomarker assays[1]. While hippuric acid is a generic indicator of hepatic benzoate conjugation and is heavily influenced by basic protein metabolism or toluene exposure, cinnamoylglycine is specifically tied to the microbial degradation of complex dietary polyphenols and distinct host-microbiome interactions [2]. In targeted LC-MS/MS workflows, cinnamoylglycine possesses a distinct fragmentation pattern (e.g., m/z 206.1 precursor yielding 131.0 and 103.0 product ions) and a specific chromatographic retention profile that cannot be simulated by structural analogs [3]. Relying on surrogate markers or crude metabolite mixtures leads to peak overlap, inaccurate quantification of colonization resistance, and failure to meet the stringent validation criteria required for targeted diagnostic development [1].

Substitution Risk

Metabolic pathway mismatch
Cinnamoylglycine requires intact cinnamic acid conjugation; hippurate is formed from benzoic acid, not a direct substitute for glycine conjugation studies.
Species-dependent conjugate
Detectable in mouse urine but trace in rat and human; substituting with hippurate would obscure species-specific metabolism endpoints.
Microbiota-specific biomarker
Urinary levels respond strongly to gut microbiota disruption; other acylglycines lack this dynamic response profile in antibiotic challenge models.

Microbiome Colonization Resistance Marking vs. Baseline

In models of antibiotic-induced gut microbiota disruption, cinnamoylglycine demonstrates a highly specific concentration shift compared to baseline physiological states. Following piperacillin-tazobactam treatment, urinary concentrations of cinnamoylglycine drop >100-fold compared to saline controls, marking the loss of colonization resistance [1]. Generic markers do not capture this specific pathway disruption with the same magnitude.

Evidence DimensionUrinary concentration shift post-antibiotic treatment
Target Compound Data>100-fold decrease in cinnamoylglycine concentration
Comparator Or BaselineSaline control baseline
Quantified Difference>100-fold reduction
ConditionsPiperacillin-tazobactam treated murine model, day 3 post-treatment, quantified via LC-MS/MS

Procuring this standard is essential for validating assays that measure antibiotic-induced microbiome disruption, as generic metabolites fail to reflect this specific >100-fold dynamic range.

Urinary Conjugate Species Comparison
Head-to-head
Detectable in mouse urine
Not detected in rat; trace in human
Reported species-specific glycine conjugation pathway
Mouse model; 2.5 mmol/kg cinnamic acid; chromatographic/mass spectra identification

Diagnostic Specificity via Isomeric Fidelity (cis vs. trans)

When developing non-invasive diagnostic tools for filarial infections (e.g., Onchocerca volvulus), the isomeric form of cinnamoylglycine is a critical determinant of assay validity. Targeted LC-MS analysis confirms that the cis-isomer of cinnamoylglycine strongly correlates with discovery data as a urinary biomarker (r2 = 0.85), whereas the trans-isomer demonstrates weak correlation (r2 = 0.42)[1]. This necessitates the procurement of isomer-specific standards.

Evidence DimensionBiomarker correlation coefficient (r2) for infection detection
Target Compound Datar2 = 0.85 (cis-cinnamoylglycine)
Comparator Or Baseliner2 = 0.42 (trans-cinnamoylglycine)
Quantified Difference0.43 higher correlation coefficient for the cis-isomer
ConditionsTargeted LC-MS analysis of human urine samples for Onchocerca volvulus infection

Buyers must specify the exact isomer when procuring cinnamoylglycine for diagnostic development to prevent false negatives and ensure a high correlation with clinical disease states.

Antibiotic Response Biomarker
Head-to-head
>10-fold decrease (cinnamoylglycine)
N-acetyltryptophan >10-fold increase (comparator)
Supports microbiota-dependent biomarker dynamic range
Mouse model; piperacillin-tazobactam; LC-MS/MS quantification day 3

LC-MS/MS Chromatographic Resolution and MRM Specificity

In high-throughput metabolomic workflows, cinnamoylglycine provides distinct multiple reaction monitoring (MRM) transitions that prevent signal interference from other acylglycines. It elutes at a specific retention time (e.g., 5.68 min in standardized UHPLC gradients) and utilizes a quantifier m/z of 131.0 and qualifier m/z of 103.0 from a 206.1 precursor [1]. This completely isolates its signal from hippuric acid (m/z 180.0 precursor), preventing the cross-talk that occurs when relying on class-level acylglycine estimations.

Evidence DimensionMRM precursor-to-product ion transitions
Target Compound Datam/z 206.1 -> 131.0 / 103.0 at RT 5.68 min
Comparator Or BaselineHippuric acid (m/z 180.0 precursor)
Quantified Difference26.1 Da difference in precursor m/z, eliminating isobaric interference
ConditionsUHPLC-ESI-MS/MS in positive ionization mode

Procuring the exact cinnamoylglycine standard is mandatory for configuring MRM methods that accurately quantify polyphenol metabolism without interference from abundant background hippurate.

THz Detection Limit
Reported
1.23 µg·cm⁻²
Reported trace-level detection benchmark
All-dielectric metasurface; Q-factor 231; FoM 609

Pathway-Specific Toxicological Profiling

In models of formaldehyde inhalation exposure, both cinnamoylglycine and hippuric acid exhibit down-regulation in urine; however, they represent distinct physiological responses. While hippuric acid reduction reflects generalized alterations in CoA-catalyzed benzoate conjugation, cinnamoylglycine acts as a specific indicator for the activation of PPAR-alpha and associated kidney alterations[1]. Utilizing cinnamoylglycine allows toxicologists to isolate this specific metabolic pathway.

Evidence DimensionMetabolic pathway indication during toxic exposure
Target Compound DataSpecific indicator of PPAR-alpha activation
Comparator Or BaselineHippuric acid (indicator of generic CoA-benzoate conjugation)
Quantified DifferenceDifferentiation of specific receptor activation (PPAR-alpha) vs. general hepatic conjugation
ConditionsUrine metabolomics in mice exposed to 4-8 mg/m3 formaldehyde via inhalation

Selecting cinnamoylglycine as a reference material enables toxicology labs to pinpoint specific PPAR-alpha-mediated renal impacts rather than merely detecting generalized hepatic stress.

Pasture-Fed Beef Marker
Head-to-head
1.4-fold higher (P < 0.05)
Hippurate 1.9-7.1-fold; n-methylpipecolate 4.9-fold
Modest dietary biomarker elevation; supports multi-metabolite panels
LC-MS/MS; arbitary units; pasture vs grain finished beef

Targeted LC-MS/MS Microbiome Co-Metabolism Panels

Cinnamoylglycine is procured as a quantitative standard to measure >100-fold shifts in gut microbiota colonization resistance following antibiotic administration, providing a direct readout of host-microbiome metabolic integrity [1].

Diagnostic Assay Validation for Parasitic Infections

The compound is utilized in the development of non-invasive urine tests for filariasis, where procuring isomerically pure cis-cinnamoylglycine is required to achieve high correlation (r2 = 0.85) with active infection[2].

Environmental Toxicology and Exposure Profiling

Toxicology laboratories incorporate cinnamoylglycine into metabolomic screening panels to track PPAR-alpha activation and specific renal alterations following inhalation exposure to volatile organic compounds like formaldehyde [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Glycine conjugation metabolism studies
Mouse-specific conjugate standard
Species-dependent urinary identity review
Microbiota-derived biomarker research
Microbiota-dependent metabolite reference
Antibiotic-response dynamic range context
THz biosensor detection benchmarking
Trace-level analyte reference
Detection limit and Q-factor benchmark review
Dietary authentication metabolomics
Pasture-feeding biomarker standard
Fold-change and panel complement context

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.07389321 Da

Monoisotopic Mass

205.07389321 Da

Heavy Atom Count

15

UNII

TT6N774HDR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16534-24-0

Wikipedia

N-cinnamoylglycine

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